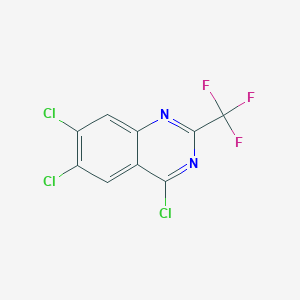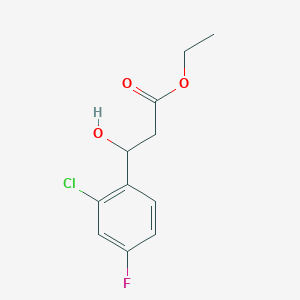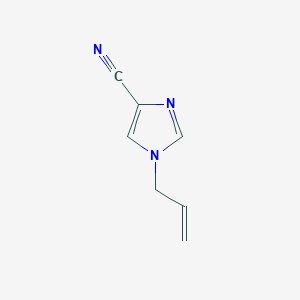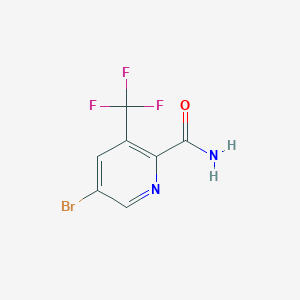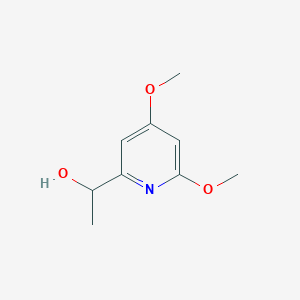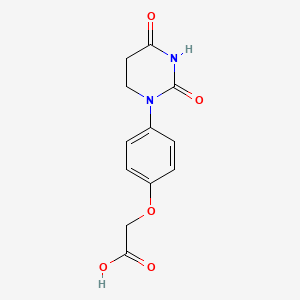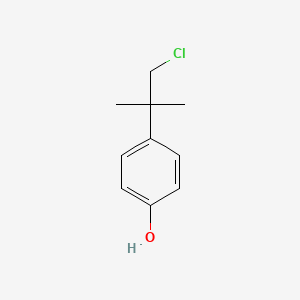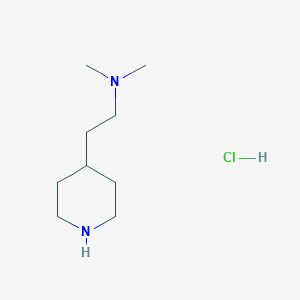
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide typically involves the reaction of cyclohexylamine with a suitable sulfonyl chloride, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of electrophiles such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxathiazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
類似化合物との比較
Similar Compounds
- Dihydrothiophen-3(2H)-one 1,1-dioxide
- Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide
- 1-Benzothiophen-3(2H)-one 1,1-dioxide
- 1H-Isothiochromen-4(3H)-one 2,2-dioxide
Uniqueness
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to its specific combination of a Boc-protected amine and a cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with tailored properties .
特性
分子式 |
C13H23NO5S |
|---|---|
分子量 |
305.39 g/mol |
IUPAC名 |
tert-butyl 4-cyclohexyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3 |
InChIキー |
XZXCTRYMMWXMJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

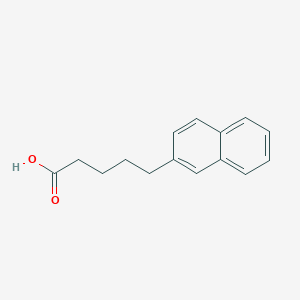
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
